Benzamide, 4-((R)-(3-aminophenyl)(4-((4-fluorophenyl)methyl)-1-piperazinyl)methyl)-N,N-diethyl-
Vue d'ensemble
Description
AZD-2327 is a highly selective agonist of the delta-opioid receptor. It has a strong affinity for the delta-opioid receptor, showing over 1000 times selectivity compared to the human mu and kappa opioid receptor subtypes . This compound has been studied for its potential therapeutic effects, particularly in the treatment of psychiatric disorders such as anxiety and depression .
Applications De Recherche Scientifique
AZD-2327 has been extensively studied for its potential therapeutic applications in various fields :
Chemistry: It is used as a tool compound to study the delta-opioid receptor and its interactions with other molecules.
Biology: It is used to investigate the role of the delta-opioid receptor in various biological processes, including pain modulation and emotional regulation.
Medicine: It has shown potential as a treatment for psychiatric disorders such as anxiety and depression.
Industry: It may have applications in the development of new therapeutic agents targeting the delta-opioid receptor.
Méthodes De Préparation
The synthetic route typically includes the following steps :
Formation of the core structure: This involves the synthesis of the benzamide core.
Functional group introduction: Various functional groups, such as the fluorobenzyl and piperazinyl groups, are introduced to the core structure.
Final modifications:
Industrial production methods for AZD-2327 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Analyse Des Réactions Chimiques
AZD-2327 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Mécanisme D'action
AZD-2327 exerts its effects by selectively binding to the delta-opioid receptor with high affinity . This binding activates the receptor, leading to a cascade of intracellular signaling events. The activation of the delta-opioid receptor has been shown to modulate the release of neurotransmitters such as norepinephrine, which plays a role in mood regulation . This mechanism is thought to underlie the compound’s anxiolytic and antidepressant effects .
Comparaison Avec Des Composés Similaires
AZD-2327 is unique in its high selectivity for the delta-opioid receptor compared to other opioid receptor subtypes . Similar compounds include:
SNC-80: Another selective delta-opioid receptor agonist with similar pharmacological properties.
ADL 5859: A selective delta-opioid receptor agonist with potential therapeutic applications in pain management.
AR-M100390: A selective delta-opioid receptor agonist studied for its potential antidepressant effects.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and pharmacokinetic properties .
Propriétés
Numéro CAS |
875647-81-7 |
---|---|
Formule moléculaire |
C29H35FN4O |
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide |
InChI |
InChI=1S/C29H35FN4O/c1-3-33(4-2)29(35)24-12-10-23(11-13-24)28(25-6-5-7-27(31)20-25)34-18-16-32(17-19-34)21-22-8-14-26(30)15-9-22/h5-15,20,28H,3-4,16-19,21,31H2,1-2H3/t28-/m1/s1 |
Clé InChI |
XGFLMBBZEPJGHY-MUUNZHRXSA-N |
SMILES isomérique |
CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)N)N3CCN(CC3)CC4=CC=C(C=C4)F |
SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)N)N3CCN(CC3)CC4=CC=C(C=C4)F |
SMILES canonique |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)N)N3CCN(CC3)CC4=CC=C(C=C4)F |
Apparence |
Solid powder |
Pictogrammes |
Acute Toxic; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4-((3-aminophenyl)(4-(4-fluorobenzyl)piperazin-1-yl)methyl)-N,N-diethylbenzamide AZD 2327 AZD-2327 AZD2327 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.